molecular formula C10H20N2 B13893724 2-heptan-3-yl-4,5-dihydro-1H-imidazole

2-heptan-3-yl-4,5-dihydro-1H-imidazole

Cat. No.: B13893724
M. Wt: 168.28 g/mol
InChI Key: YRUDBDRHOYNZCY-UHFFFAOYSA-N
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Description

2-Heptan-3-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a heptan-3-yl group attached to the second carbon of the imidazole ring, and it is partially saturated at the 4 and 5 positions, making it a dihydro-imidazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptan-3-yl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine, leading to the formation of substituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Heptan-3-yl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of fully saturated imidazole derivatives.

    Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various substituted imidazoles, fully saturated imidazole derivatives, and oxidized imidazole compounds.

Mechanism of Action

The mechanism of action of 2-heptan-3-yl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-heptan-3-yl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H20N2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

YRUDBDRHOYNZCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=NCCN1

Origin of Product

United States

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